molecular formula C24H25N2O4P B14989377 Dimethyl {2-(naphthalen-1-ylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(naphthalen-1-ylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14989377
M. Wt: 436.4 g/mol
InChI Key: SGABDYABBWLHSE-UHFFFAOYSA-N
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Description

DIMETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a unique combination of naphthalene, phenylethyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. One common method includes the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . The reaction conditions often involve the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phosphonic acid derivative, while reduction could produce a simpler phosphonate compound.

Scientific Research Applications

DIMETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which DIMETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phosphonate group. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to its combination of naphthalene, phenylethyl, and oxazole groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H25N2O4P

Molecular Weight

436.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C24H25N2O4P/c1-28-31(27,29-2)24-23(25-16-15-18-9-4-3-5-10-18)30-22(26-24)17-20-13-8-12-19-11-6-7-14-21(19)20/h3-14,25H,15-17H2,1-2H3

InChI Key

SGABDYABBWLHSE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCCC4=CC=CC=C4)OC

Origin of Product

United States

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